1-(3-methylbutyl)-4-phenyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione
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Overview
Description
1-(3-methylbutyl)-4-phenyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione is a heterocyclic compound that features a fused furo-pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methylbutyl)-4-phenyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-phenyl-2,5-dioxo-1,2,3,5-tetrahydro-4H-furo[3,4-d]pyrimidine with 3-methylbutylamine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-(3-methylbutyl)-4-phenyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives.
Scientific Research Applications
1-(3-methylbutyl)-4-phenyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-methylbutyl)-4-phenyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties.
Tetrazole-annulated pyrazolyl-pyrimidine: Exhibits antimicrobial and antitubercular activities.
Pyrido[2,3-d]pyrimidin-5-one: Used in the synthesis of biologically active compounds.
Uniqueness
1-(3-methylbutyl)-4-phenyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its fused furo-pyrimidine ring system and the presence of a 3-methylbutyl group make it a versatile compound for various applications.
Properties
IUPAC Name |
1-(3-methylbutyl)-4-phenyl-4,7-dihydro-3H-furo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-11(2)8-9-19-13-10-22-16(20)14(13)15(18-17(19)21)12-6-4-3-5-7-12/h3-7,11,15H,8-10H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUVDJASCWHQXGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C(NC1=O)C3=CC=CC=C3)C(=O)OC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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